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Introduction

CH1055 triethylamine is a small-molecule organic fluorophore designed for imaging in the
second near-infrared (NIR-11) window, which spans from 1000 to 1700 nm. This spectral range
offers significant advantages for in vivo imaging, including deeper tissue penetration and
reduced autofluorescence compared to the visible and traditional near-infrared (NIR-I) regions.
[1][2] CH1055 is characterized by its donor-acceptor-donor (D-A-D) architecture, with a central
benzo[1,2-c:4,5-c'lbis([1][2][3]thiadiazole) (BBTD) electron-accepting core.[2] This structure
gives rise to its desirable photophysical properties, including an excitation maximum at
approximately 808 nm and an emission maximum at around 1055 nm.[4]

A key feature of CH1055 is its rapid renal excretion, with about 90% of the dye cleared within
24 hours, which minimizes potential long-term toxicity.[3] Its relatively low molecular weight of
approximately 970 Da facilitates this clearance.[4] These characteristics, combined with its
bright fluorescence in the NIR-1l window, make CH1055 a valuable tool for various research
and preclinical applications, particularly in the field of targeted cancer imaging.

Photophysical Properties

The spectral characteristics of CH1055 triethylamine are central to its utility as a NIR-II
fluorescent probe. The key quantitative data are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12402061?utm_src=pdf-interest
https://www.benchchem.com/product/b12402061?utm_src=pdf-body
https://resources.tocris.com/pdfs/protocols/conjugation-protocol-for-nhs-ester-dyes.pdf
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://resources.tocris.com/pdfs/protocols/conjugation-protocol-for-nhs-ester-dyes.pdf
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://www.researchgate.net/profile/K-Rai-4/publication/326755326_Iron_Catalyzed_Reduction_of_Nitro_Compounds/links/5eb56deaa6fdcc1f1dcac9c4/Iron-Catalyzed-Reduction-of-Nitro-Compounds.pdf
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
http://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Fe.htm
https://www.researchgate.net/profile/K-Rai-4/publication/326755326_Iron_Catalyzed_Reduction_of_Nitro_Compounds/links/5eb56deaa6fdcc1f1dcac9c4/Iron-Catalyzed-Reduction-of-Nitro-Compounds.pdf
http://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Fe.htm
https://www.benchchem.com/product/b12402061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
Excitation Maximum (Aex) 808 nm
Emission Maximum (Aem) 1055 nm [4]

Quantum Yield () of CH1055- ~0.03% (in DMSO, relative to

(2]
PEG IR26)

Molecular Weight ~970 Da [4]

Experimental Protocols
Synthesis of the CH1055 Core Structure

The synthesis of the CH1055 core involves a multi-step process starting from 4,4'-
(phenylazanediyl)dibenzaldehyde. The key transformations include a cross-Suzuki coupling
reaction, iron-mediated reduction of nitro groups, and a subsequent ring closure to form the
benzothiadiazole moiety. While a detailed, step-by-step protocol for the entire synthesis is not
publicly available in a single source, the following sections outline the general procedures for
each critical reaction type.

3.1.1. Suzuki-Miyaura Cross-Coupling

This reaction is employed to form carbon-carbon bonds. A general protocol for a Suzuki-
Miyaura coupling involving an aryl halide and an arylboronic acid is as follows:

» Reagents: Aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium
catalyst (e.g., Pd(PPhs)s, 2-5 mol%), base (e.g., K2COs, Na2COs, 2-3 equivalents), and a
solvent system (e.g., toluene/ethanol/water or dioxane/water).

e Procedure:
o To a reaction vessel, add the aryl halide, arylboronic acid, and base.
o Purge the vessel with an inert gas (e.g., argon or nitrogen).

o Add the degassed solvent system and the palladium catalyst.
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o Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

o Upon completion, cool the reaction to room temperature and perform an aqueous workup.

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
3.1.2. Iron Reduction of Aromatic Nitro Groups

This step is crucial for converting nitro functionalities to amines, which are precursors for the
benzothiadiazole ring. A general protocol is as follows:

e Reagents: Aromatic nitro compound, iron powder (excess), and a solvent (e.g.,
ethanol/water, acetic acid, or 1,3-dioxolane/water). Ammonium chloride may be added to
activate the iron.

e Procedure:

o Dissolve or suspend the aromatic nitro compound in the chosen solvent system in a
round-bottom flask.

o Add iron powder and, if applicable, ammonium chloride.
o Heat the mixture to reflux and stir vigorously for 2-12 hours. Monitor the reaction by TLC.

o After the reaction is complete, cool the mixture and filter it through a pad of celite to
remove the iron and iron salts.

o Concentrate the filtrate to remove the organic solvent.

o Perform an aqueous workup, typically by adding a base (e.g., sodium carbonate) to
precipitate any remaining iron salts and then extracting the product with an organic
solvent.
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o Dry the organic layer and concentrate to yield the aromatic amine.
3.1.3. N-Thionylaniline Induced Ring Closure

This final step forms the electron-accepting benzothiadiazole core of CH1055. This reaction
typically involves the condensation of an ortho-phenylenediamine with N-thionylaniline
(PhNSO) or a related reagent.

» Reagents: Ortho-phenylenediamine derivative, N-thionylaniline or thionyl chloride, and a
solvent (e.g., toluene, xylene).

e Procedure:

o Dissolve the ortho-phenylenediamine derivative in an anhydrous, high-boiling point solvent
under an inert atmosphere.

o Add N-thionylaniline or thionyl chloride dropwise to the solution.

o Heat the reaction mixture to reflux for several hours until the reaction is complete
(monitored by TLC).

o Cool the reaction mixture and remove the solvent under reduced pressure.

o Purify the crude product by column chromatography or recrystallization.

Conjugation of CH1055 to Anti-EGFR Affibody

For targeted imaging, CH1055 can be conjugated to a targeting ligand, such as an anti-EGFR
affibody. This is typically achieved by activating the carboxylic acid groups on a modified
CH1055 molecule to form an N-hydroxysuccinimide (NHS) ester, which then reacts with
primary amines on the affibody.

o Materials: CH1055 with carboxylic acid functionalities, N,N'-dicyclohexylcarbodiimide (DCC)
or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), anti-
EGFR affibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), and a
purification column (e.g., size-exclusion chromatography).

e Protocol:
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o Activation of CH1055: Dissolve the carboxylated CH1055 derivative in an anhydrous
organic solvent (e.g., dimethylformamide, DMF). Add EDC and NHS in a slight molar
excess and stir at room temperature for several hours to form the CH1055-NHS ester.

o Conjugation Reaction: Add the activated CH1055-NHS ester solution to the anti-EGFR
affibody solution in PBS. The molar ratio of dye to protein should be optimized, but a
starting point of 10:1 to 20:1 is common. Gently mix and allow the reaction to proceed for
1-2 hours at room temperature or overnight at 4°C.

o Purification: Remove the unconjugated dye and byproducts by size-exclusion
chromatography or dialysis.

o Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the
degree of labeling (DOL), which is the average number of dye molecules per affibody.

In Vivo Targeted Tumor Imaging Workflow

The CH1055-anti-EGFR affibody conjugate can be used for non-invasive imaging of tumors
that overexpress the epidermal growth factor receptor (EGFR).

e Animal Model: Immunocompromised mice bearing xenograft tumors from an EGFR-
expressing cancer cell line.

e Imaging Probe: CH1055-anti-EGFR affibody conjugate, sterile-filtered.
e Procedure:

o Administer the CH1055-anti-EGFR affibody conjugate (e.g., 60 ug) to the tumor-bearing
mice via intravenous (tail vein) injection.

o At desired time points post-injection (e.g., 1, 6, and 24 hours), anesthetize the mice.

o Perform NIR-II fluorescence imaging using an imaging system equipped with an
appropriate excitation source (e.g., 808 nm laser) and an InGaAs camera sensitive to the
NIR-II region.

o For blocking experiments to confirm targeting specificity, co-inject a large excess of
unlabeled anti-EGFR affibody with the CH1055 conjugate.
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o Analyze the images to determine the tumor-to-normal tissue signal ratio.
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Caption: Simplified workflow for the synthesis of the CH1055 core structure.
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Caption: Workflow for the conjugation of CH1055 to an anti-EGFR affibody.
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Caption: Experimental workflow for in vivo targeted tumor imaging using CH1055-affibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: CH1055 Triethylamine for Near-
Infrared Il Fluorescence Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402061#ch1055-triethylamine-excitation-and-
emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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